N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural elements include:
- Substituents:
- A 4-chlorophenyl group attached to the acetamide nitrogen.
- A 4-fluorophenyl group at position 3 of the spiro ring.
- An ethyl group at position 8 of the spiro ring.
- Thioether linkage: The sulfur atom bridges the acetamide and spirocyclic systems, influencing electronic properties and metabolic stability.
Synthetic routes for analogous compounds (e.g., ) involve refluxing intermediates like 2-chloro-N-(4-chlorophenyl)acetamide with heterocyclic precursors in ethanol, achieving yields up to 85% .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN4OS/c1-2-29-13-11-23(12-14-29)27-21(16-3-7-18(25)8-4-16)22(28-23)31-15-20(30)26-19-9-5-17(24)6-10-19/h3-10H,2,11-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHQJAURVBKNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide (CAS Number: 1185095-55-9) is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 459.0 g/mol. The compound features a triazaspiro structure that is significant in the design of bioactive molecules.
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClFN4OS |
| Molecular Weight | 459.0 g/mol |
| CAS Number | 1185095-55-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the use of solvents like dimethylformamide or dichloromethane. Monitoring techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to track the reaction progress. The detailed synthesis pathways are often documented in scientific literature related to drug development and chemical synthesis.
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research has focused on the inhibition of thioredoxin reductase (TrxR), which is crucial in cancer progression. Compounds targeting TrxR have shown promising results in reducing tumor growth and enhancing the effectiveness of existing chemotherapeutics .
In vitro studies have demonstrated that this compound may exhibit selective cytotoxicity against various cancer cell lines, including those resistant to standard treatments. The mechanism of action is believed to involve the disruption of cellular redox balance and induction of apoptosis in cancer cells.
Antimicrobial Activity
Additionally, compounds with similar thioacetamide structures have been evaluated for antimicrobial properties. Preliminary studies suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant given the rising concern over antibiotic resistance in clinical settings .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of related compounds:
- Antitumor Activity : A study on structurally related triazaspiro compounds revealed effective inhibition of tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
- Structure-Activity Relationship (SAR) : Research has established SARs for triazaspiro compounds indicating that modifications at specific positions can enhance biological activity and selectivity against cancer cells.
- Mechanistic Studies : Investigations into the mechanism of action have shown that these compounds may induce oxidative stress in cancer cells leading to apoptosis via mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Spirocyclic vs. Planar Heterocycles : The target compound’s spirocyclic system contrasts with the pyridine () or thiazole () cores in analogs. Spiro systems may improve metabolic stability by reducing rotational freedom .
Synthesis Efficiency : Yields for spirocyclic analogs are unreported, but pyridine-based derivatives achieve 85% yields via reflux methods (), suggesting scalable routes for related structures .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Unlike 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which forms N–H···N hydrogen-bonded dimers (), the target compound’s spiro system and bulky substituents may limit intermolecular interactions, affecting solubility .
- Crystallinity : The thioether linkage in the target compound could promote sulfur-mediated packing interactions, similar to 2-chloro-N-(4-fluorophenyl)acetamide’s intramolecular C–H···O bonds () .
Implications for Drug Design
- Bioactivity: While pharmacological data are absent in the evidence, structural analogs like thiazole-containing amides () are noted for penicillin-like activity, suggesting the target compound’s spiro system warrants evaluation for antimicrobial or enzyme-inhibiting properties .
- Optimization Potential: Substituting the 4-fluorophenyl group with bulkier aryl groups (e.g., 2,3-dimethylphenyl in ) could modulate lipophilicity and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
